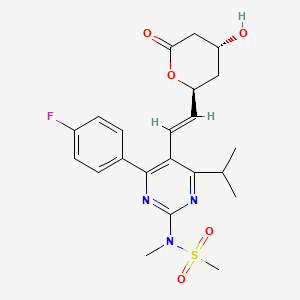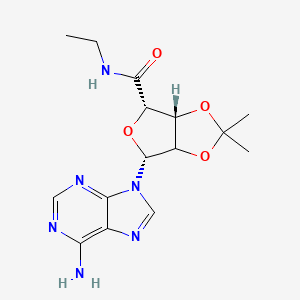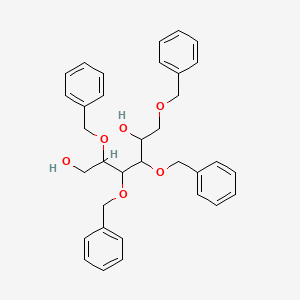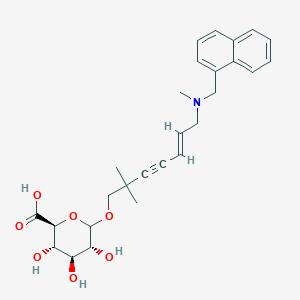
Spinosyn D aglycone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spinosyn D aglycone is a member of the spinosyn family of insecticides, which are natural products derived from the fermentation of the bacterium Saccharopolyspora spinosa. These compounds are known for their potent insecticidal activities and lower environmental impact. Spinosyn D is one of the principal components of Spinosad, a widely used insecticide .
Mechanism of Action
Target of Action
Spinosyn D aglycone primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter .
Mode of Action
This compound interacts with its targets through allosteric, agonistic binding at the nicotinic acetylcholine receptor . This interaction disrupts the normal functioning of these receptors, leading to neuronal hyperexcitation . It also has an antagonistic effect on the γ-aminobutyric acid receptor .
Biochemical Pathways
The biochemical pathway of this compound involves the polyketide pathway . The biosynthesis of the tetracyclic lactone comprises an enzymatic Diels–Alder and a Rauhut–Currier-like reaction followed by glycosylation with rhamnose and forosamine . The spinosyns are a unique family of fermentation-derived insecticides having potent activity .
Pharmacokinetics
It’s known that the spinosyns are produced by fermentation , suggesting that they might be metabolized and excreted by biological systems.
Result of Action
The result of this compound’s action is the paralysis and death of insects . It shows potent insecticidal activities against many commercially significant species that cause extensive damage to crops and other plants .
Action Environment
The action of this compound can be influenced by environmental factors. It’s worth noting that the spinosyns generally show greater selectivity toward target insects and lesser activity against many beneficial predators as well as mammals and other aquatic and avian animals . Their lower environmental effect makes them useful agents for modern integrated pest management programs .
Biochemical Analysis
Biochemical Properties
Spinosyn D aglycone plays a significant role in biochemical reactions. It is formed by the incorporation of propionate instead of acetate during polyketide assembly . The spinosyns interact with various enzymes and proteins, primarily targeting binding sites on nicotinic acetylcholine receptors of the insect nervous system .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting nicotinic acetylcholine receptors . This disruption leads to rapid excitation of the insect nervous system, causing the death of the insect .
Molecular Mechanism
The mechanism of action of this compound involves disruption of nicotinic acetylcholine receptors . This unique mechanism of action involves allosteric, agonistic binding at the nicotinic acetylcholine receptor and an antagonistic effect on the γ-aminobutyric acid receptor .
Dosage Effects in Animal Models
It is known that the spinosyns show greater selectivity toward target insects and lesser activity against many beneficial predators as well as mammals and other aquatic and avian animals .
Metabolic Pathways
This compound is involved in the polyketide pathway . The biosynthesis of the tetracyclic lactone comprises an enzymatic Diels–Alder and a Rauhut–Currier-like reaction followed by glycosylation with rhamnose and forosamine .
Transport and Distribution
It is known that the spinosyns are manufactured by fermentation .
Subcellular Localization
It is known that the spinosyns have a unique mechanism of action involving disruption of nicotinic acetylcholine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spinosyn D is produced through the fermentation of Saccharopolyspora spinosa. The biosynthesis involves the formation of a polyketide-derived tetracyclic macrolide core, which is then glycosylated with two saccharides, rhamnose and forosamine . The fermentation process is optimized to maximize the yield of spinosyn D.
Industrial Production Methods: Industrial production of spinosyn D involves large-scale fermentation processes. The fermentation broth is extracted, and the spinosyn compounds are purified using various chromatographic techniques. The production process is designed to be environmentally friendly and sustainable .
Chemical Reactions Analysis
Types of Reactions: Spinosyn D aglycone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its insecticidal properties or to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions include various spinosyn derivatives with enhanced insecticidal activities or altered physicochemical properties .
Scientific Research Applications
Spinosyn D aglycone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polyketide biosynthesis and for developing new synthetic methodologies.
Biology: Spinosyn D is studied for its insecticidal properties and its effects on insect physiology.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Comparison with Similar Compounds
Spinosyn A: Another principal component of Spinosad, differing from spinosyn D by a single methyl group.
Spinosyn E and F: These compounds are demethylated derivatives of spinosyn A and D, respectively.
Uniqueness: Spinosyn D is unique due to its specific structural features and its potent insecticidal activity. Its selective mechanism of action and lower environmental impact make it a valuable compound in integrated pest management programs .
Properties
IUPAC Name |
(1S,2S,5R,7S,9S,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-4,14-dimethyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O5/c1-4-16-6-5-7-23(27)14(3)25(29)22-11-20-18(21(22)12-24(28)30-16)8-13(2)17-9-15(26)10-19(17)20/h8,11,14-21,23,26-27H,4-7,9-10,12H2,1-3H3/t14-,15-,16+,17+,18-,19-,20-,21+,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXGESFEOGOUOJ-OSPFSVQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7S,11S,12S,13S,14R,15R,16R,17S,18S)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-6,23-dione](/img/structure/B1140550.png)



![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1140557.png)
pyrimidine-2,4-dione](/img/structure/B1140558.png)

![methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate](/img/structure/B1140562.png)


![[(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B1140570.png)
![(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1140573.png)
